(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

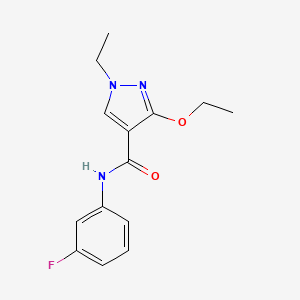

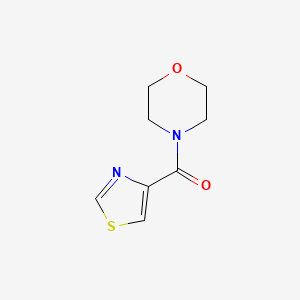

The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone” is a complex organic molecule. It contains a triazole ring, a pyrrolidine ring, and a ketone group, along with fluorophenoxy and phenyl groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a pyrrolidine ring, and a ketone group . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom .Scientific Research Applications

Drug Discovery

The 1,2,3-triazole scaffold has garnered significant attention in drug discovery due to its versatile properties. Researchers have synthesized derivatives of this compound and evaluated their biological activities. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative effects against MV4-11 cells, making it a potential candidate for cancer therapy . Further investigations into its mechanism of action and toxicity profiles are warranted.

Antimicrobial Agents

Several 1,2,3-triazoles exhibit antibacterial and antifungal properties. By modifying the substituents on the triazole core, researchers have developed compounds with enhanced activity against various pathogens. These derivatives could serve as novel antimicrobial agents, contributing to the fight against drug-resistant infections .

Anticancer Compounds

The presence of the 1,2,3-triazole motif in approved drugs like Rufinamide and cefatrizine underscores its potential in cancer treatment. Investigating the cytotoxicity, selectivity, and pharmacokinetics of derivatives containing this scaffold may lead to the discovery of new anticancer agents .

Supramolecular Chemistry

1,2,3-Triazoles participate in host-guest interactions, self-assembly, and molecular recognition. Researchers have explored their use in designing functional materials, such as sensors, catalysts, and drug delivery systems. The unique electronic properties of triazoles contribute to their versatility in supramolecular chemistry .

Chemical Biology

The 1,2,3-triazole core can mimic amide bonds, making it valuable for designing bioactive molecules. Researchers have incorporated triazoles into peptidomimetics, enzyme inhibitors, and protein-protein interaction modulators. These efforts bridge the gap between small molecules and biological macromolecules .

Materials Science

Beyond biological applications, 1,2,3-triazoles find use in materials science. Their stability, aromatic character, and hydrogen bonding ability make them suitable for functional materials. Researchers have explored their incorporation into polymers, dyes, and photostabilizers .

properties

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-15-4-6-17(7-5-15)26-18-3-1-2-14(12-18)19(25)23-10-8-16(13-23)24-11-9-21-22-24/h1-7,9,11-12,16H,8,10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVJPRXKCJLLQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)

![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)